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Compound of Interest

Compound Name: UR-144-d5

Cat. No.: B1161503 Get Quote

Executive Summary & Chemical Profile
UR-144 is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indol-3-yl-

tetramethylcyclopropyl ketone class. Unlike the earlier naphthoylindole generations (e.g., JWH-

018), UR-144 utilizes a tetramethylcyclopropyl ring system, a structural modification that

significantly alters its binding kinetics and metabolic stability.

For researchers and drug development professionals, UR-144 represents a critical case study

in ligand selectivity. While it acts as a full agonist at both cannabinoid receptors, it exhibits a

marked affinity bias toward the CB2 receptor over CB1. This selectivity profile makes it a

valuable probe for investigating peripheral immune modulation (CB2-mediated) versus central

psychoactivity (CB1-mediated), although high-dose exposure overcomes this selectivity

window.

Chemical Identity
IUPAC Name: (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Molecular Formula:

Molecular Weight: 311.5 g/mol

Core Scaffold: Indole with a C3-linked tetramethylcyclopropyl ketone.
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Binding Affinity & Functional Potency Analysis
The following data summarizes the consensus values derived from competitive radioligand

binding assays (using [

H]CP-55,940) and functional GTP

S turnover assays.

Table 1: Binding Affinity ( ) and Selectivity
Data represents mean values from CHO-hCB1 and CHO-hCB2 membrane preparations.

Receptor Target
Binding Affinity (

)
Selectivity Ratio

Ligand
Classification

CB2 (Human) 1.8 nM – 4.5 nM Primary Target High-Affinity Agonist

CB1 (Human) 28 nM – 150 nM Secondary Target
Moderate-Affinity

Agonist

Selectivity ~15x – 83x CB2 > CB1 CB2 Selective

Critical Insight: The wide range in reported CB1

(28–150 nM) often stems from variations in buffer ionic strength (specifically

concentration) and the choice of radioligand. However, the ratio consistently favors

CB2.

Table 2: Functional Potency ( )
Measured via [
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S]GTP

S binding or cAMP inhibition.

Assay Type CB1 CB2
Efficacy (

)

GTP

S Binding
~400 nM ~20 nM

Full Agonist (relative

to CP-55,940)

Fluorometric

(Membrane Potential)
8.5 ng/mL (~27 nM) 3.6 ng/mL (~11 nM) Full Agonist

Signal Transduction Pathways
UR-144 functions as a biased ligand, primarily activating

protein-coupled pathways. Upon binding, it inhibits adenylyl cyclase, reducing intracellular
cAMP. The diagram below illustrates the canonical signaling cascade triggered by UR-144
binding.
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Figure 1: UR-144 Signal Transduction.[1][2] Red lines indicate inhibitory pathways; Green lines

indicate activation.

Experimental Protocol: Radioligand Binding Assay
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To replicate the affinity data cited above, a robust Competitive Binding Assay is required. This

protocol is designed for self-validation using CHO cells stably expressing hCB2.

Phase 1: Membrane Preparation (Crucial for Signal-to-
Noise)

Objective: Isolate plasma membranes while removing endogenous guanine nucleotides that

destabilize GPCR-G protein coupling.

Reagents: Lysis Buffer (50 mM Tris-HCl, 5 mM

, 2.5 mM EDTA, pH 7.4).

Harvest: Detach CHO-hCB2 cells using PBS/EDTA (avoid trypsin to preserve receptor

extracellular domains).

Lysis: Resuspend pellet in ice-cold Lysis Buffer. Homogenize using a Polytron (2 bursts, 10s

each).

Centrifugation:

Spin 1: 1,000 x g for 10 min at 4°C (remove nuclei/debris).

Spin 2: Supernatant at 30,000 x g for 30 min at 4°C (pellet membranes).

Wash: Resuspend pellet in Assay Buffer (no EDTA) and re-spin to remove residual EDTA.

Storage: Resuspend in Assay Buffer + 10% Sucrose. Flash freeze in

.

Phase 2: Competitive Binding Workflow
Radioligand: [

H]CP-55,940 (Specific Activity: 100–180 Ci/mmol).

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
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, 0.5% BSA (Fatty-acid free).

Preparation: Dilute UR-144 in DMSO (Final assay concentration of DMSO must be <0.5%).

Incubation System (Total Vol 200

L):

50

L Membrane prep (10–20

g protein).

50

L [

H]CP-55,940 (Final concentration ~0.5 nM, near

).

100

L UR-144 (Increasing concentrations:

to

M).

Equilibrium: Incubate for 90 minutes at 30°C. Note: Shorter times may not reach equilibrium

for hydrophobic ligands like UR-144.

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI

(Polyethyleneimine).

Why PEI? UR-144 is highly lipophilic and sticks to glass fiber. PEI reduces non-specific

binding (NSB) to the filter.

Counting: Add scintillation cocktail and count via liquid scintillation spectrometry.
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Workflow Visualization
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Figure 2: Competitive Radioligand Binding Assay Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

2. marshall.edu [marshall.edu]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Guide: UR-144 Binding Affinity &
Pharmacological Profiling]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1161503#ur-144-binding-affinity-for-cb1-and-cb2-
receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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